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Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity and impact on
gene expression of two notable bile acid analogs, Int-767 and INT-747. The information
presented herein is supported by experimental data to assist researchers in making informed
decisions for their investigative pursuits.

Introduction to Int-767 and INT-747

INT-747, also known as Obeticholic Acid (OCA), is a potent and selective agonist of the
Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid,
and glucose metabolism.[1][2] Building upon the structure of INT-747, Int-767 was developed
as a dual agonist, targeting both FXR and the Takeda G protein-coupled receptor 5 (TGR5), a
key membrane receptor involved in energy homeostasis and inflammation.[1] Int-767, a semi-
synthetic 23-sulfate derivative of INT-747, has demonstrated higher potency in activating FXR
compared to its predecessor.[1]

Comparative Pharmacological Activity

Experimental data consistently demonstrates the dual agonistic nature of Int-767, with potent
activation of both FXR and TGR5. In contrast, INT-747 is highly selective for FXR with minimal
activity on TGR5. The half-maximal effective concentrations (EC50) from various assays are
summarized below.
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Compound Target Assay EC50
Int-767 FXR AlphaScreen Assay 7 nM[1]
TGR5 Time-Resolved FRET 630 nM[1]

INT-747 (OCA) FXR AlphaScreen Assay 76 nM[1]
TGR5 >20,000 nM[1]

Chenodeoxycholic

) FXR AlphaScreen Assay 7,000 nM[1]
acid (CDCA)

Impact on Gene Expression: A Comparative
Overview

The differential receptor activation profiles of Int-767 and INT-747 translate to distinct effects on
the expression of target genes. Both compounds modulate the expression of genes regulated
by FXR, primarily in the liver and intestine. However, Int-767's dual agonism allows it to
influence a broader range of signaling pathways.

Farnesoid X Receptor (FXR) Target Genes

Studies in human hepatoma HepG2 cells have shown that Int-767 is more potent than INT-747
in modulating the expression of key FXR target genes involved in bile acid and cholesterol
metabolism.
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Fold Change Fold Change Cell

Gene Function .
(Int-767) (INT-747) Line/Model
Bile salt export Significantly Moderate
BSEP (ABCB11) ] ] ) ) ) HepG2 cells[1]
pump higher induction induction
Organic solute Significantly Moderate
OSTB (SLC51B) ) ) ) ) ) HepG2 cells[1]
transporter beta higher induction induction
Small o HepG2 cells,
) Significantly Moderate ]
SHP (NROB2) heterodimer ] ] ] ] ) Mdr2-/- mice[1]
higher induction induction
partner [3]
Cholesterol 70-
hydroxylase HepG2 cells,
o More potent _ _
CYP7A1 (rate-limiting ) Repression Mdr2-/- mice[1]
o repression
enzyme in bile [3]
acid synthesis)
Fibroblast growth  Potent induction Induction in ]
FGF15/19 o ) Mdr2-/- mice[3]
factor 15/19 in ileum ileum

Signaling Pathways

The activation of FXR and TGR5 by Int-767 and INT-747 initiates distinct downstream signaling
cascades.

FXR Signaling Pathway

Activation of FXR by both Int-767 and INT-747 leads to the regulation of genes involved in bile
acid homeostasis, lipid metabolism, and glucose control. A simplified representation of this
pathway is depicted below.
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Caption: FXR signaling cascade initiated by Int-767 and INT-747.

TGRS Signaling Pathway (Int-767 Specific)

The activation of TGRS by Int-767 initiates a separate signaling cascade, primarily associated
with metabolic regulation and anti-inflammatory effects.
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Cell Culture
Culture HepG2 cells
in DMEM with 10% FBS Animal Model
Treatment Utilize Mdr2-/- mice,

a model for progressive
cholestatic liver disease

Treat cells with Int-767, INT-747,
or vehicle control for 24h

Treatment

Administer Int-767, INT-747,
or vehicle via diet (e.g., 0.03% w/w)

. for a specified duration (e.g., 7 days)
Total RNA Extraction

cDNA Synthesis Harvest liver and ileum tissue

Quantitative RT-PCR

Total RNA Extraction
(SYBR Green)

Gene Expression Analysis

Data Analysis (AACt method) (GRT-PCR or RNA-seq)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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